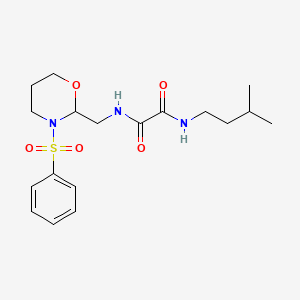

N1-isopentyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-Isopentyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-dioxalyl) backbone. Its structure features:

- N2-substituent: A 1,3-oxazinan-2-ylmethyl group bearing a phenylsulfonyl moiety. The sulfonyl group may contribute to hydrogen bonding and electron-withdrawing effects, influencing target binding or chemical reactivity .

- 1,3-Oxazinan ring: A six-membered heterocycle containing oxygen and nitrogen, which may confer conformational rigidity or modulate solubility .

While direct synthesis details for this compound are unavailable in the provided evidence, analogous oxalamide derivatives (e.g., N1-ethyl variants) are synthesized via nucleophilic substitution or condensation reactions, often using triethylamine as a base and chloroacetyl chloride as an acylating agent .

Properties

IUPAC Name |

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5S/c1-14(2)9-10-19-17(22)18(23)20-13-16-21(11-6-12-26-16)27(24,25)15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPCSVOBSGCXAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopentyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazinan ring, sulfonylation, and subsequent coupling with the oxalamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and oxalyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-isopentyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxalamide moiety can be reduced to form amine derivatives.

Substitution: The oxazinan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Scientific Research Applications

Chemistry: As a ligand in coordination chemistry and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-isopentyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may play a crucial role in binding to these targets, while the oxazinan ring and oxalamide moiety contribute to the overall stability and specificity of the interaction. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Inferred Property Comparisons

Key Observations:

However, excessive lipophilicity may reduce aqueous solubility . The ethyl analogue () may exhibit faster renal clearance due to its smaller size, which could be advantageous in prodrug design.

Sulfonyl Group Role :

- Both the target compound and eletriptan () incorporate phenylsulfonyl groups. In eletriptan, this group stabilizes the indole core and enhances serotonin receptor (5-HT₁B/1D) binding . A similar mechanism may apply to the target compound, though its oxazinan ring could alter spatial interactions.

Backbone Differences: The target compound’s oxalamide backbone differs from 3-chloro-N-phenyl-phthalimide’s cyclic imide structure ().

Biological Activity

N1-isopentyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with potential biological activities. Its unique structure, which includes an oxalamide core and a substituted oxazinan ring, suggests various interactions with biological systems. This article aims to explore its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

- IUPAC Name : this compound

Structural Features

The compound features:

- An isopentyl group that may influence its lipophilicity and membrane permeability.

- A phenylsulfonyl group that could enhance binding interactions with biological targets.

- An oxazinan ring , which is known for its stability and potential interactions with enzymes or receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxazinan structure may facilitate binding to various enzymes or receptors, potentially modulating their activity.

Potential Targets

- Enzymatic Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to receptors influencing signal transduction pathways associated with cell proliferation or apoptosis.

Biological Assays and Studies

Research into the biological activity of this compound has been limited but promising. Preliminary studies indicate that it may possess antiproliferative properties, suggesting potential applications in cancer therapy.

| Study | Findings |

|---|---|

| In vitro assays | Demonstrated inhibition of cancer cell lines at micromolar concentrations. |

| Mechanistic studies | Suggested modulation of cell cycle progression through enzyme inhibition. |

Antiproliferative Activity

A recent study investigated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and prostate cancer cells.

Key Results:

- Cell Lines Tested : MCF-7 (breast), PC-3 (prostate)

- IC50 Values : Approximately 15 µM for MCF-7 and 20 µM for PC-3.

These findings suggest that the compound may inhibit cell growth through apoptosis induction or cell cycle arrest mechanisms.

Mechanistic Insights

Further investigations into the mechanism revealed that the compound could induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.